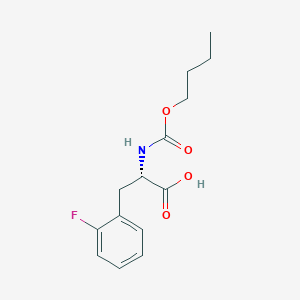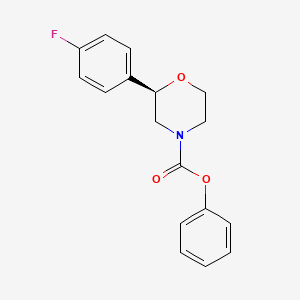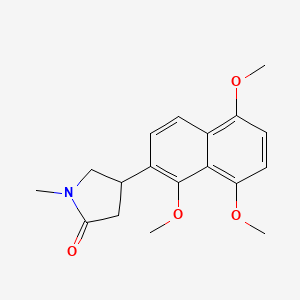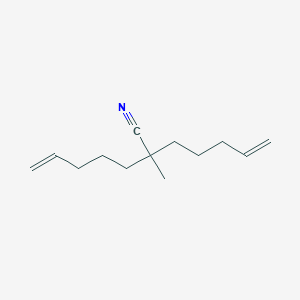
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3,4-dimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may involve the conversion of the silicon-fluorine bonds to silicon-hydrogen bonds using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Alkoxides, amines; reactions may require the presence of a base to facilitate the nucleophilic attack.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Silicon-containing compounds with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-silicon bonds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals, which may exhibit unique pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced thermal and chemical stability.
Mécanisme D'action
The mechanism by which (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane exerts its effects depends on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various elements, such as carbon, oxygen, and nitrogen, plays a crucial role. The compound’s reactivity is influenced by the electronic and steric effects of the substituents attached to the silicon atom. For example, in nucleophilic substitution reactions, the silicon-fluorine bonds are susceptible to attack by nucleophiles due to the high electronegativity of fluorine, which makes the silicon atom more electrophilic.
Comparaison Avec Des Composés Similaires
(Butan-2-yl)(3,4-dimethylphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine.
(Butan-2-yl)(3,4-dimethylphenyl)methylsilane: Contains a methyl group instead of fluorine atoms.
(Butan-2-yl)(3,4-dimethylphenyl)trimethylsilane: Features three methyl groups attached to the silicon atom.
Uniqueness: (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs with chlorine or methyl groups. The fluorine atoms increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the fluorine atoms can enhance the thermal and chemical stability of the compound, making it suitable for applications requiring robust materials.
Propriétés
Numéro CAS |
918446-87-4 |
|---|---|
Formule moléculaire |
C12H18F2Si |
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
butan-2-yl-(3,4-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-5-11(4)15(13,14)12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3 |
Clé InChI |
NQCCNNSUNOJQFK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC(=C(C=C1)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


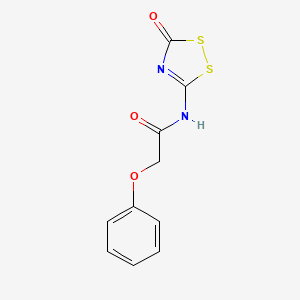
![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
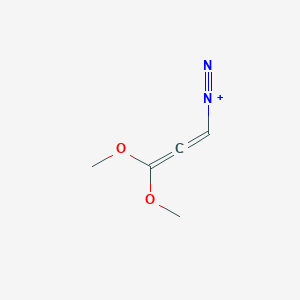

![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)
